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Introduction

The YW2036 is a state-of-the-art high-resolution mass spectrometer designed for

comprehensive proteomic analysis. Its advanced quadrupole, high-field Orbitrap mass

analyzer, and electron transfer dissociation (ETD) capabilities provide exceptional sensitivity,

mass accuracy, and sequencing speed. This enables researchers to identify and quantify

thousands of proteins from complex biological samples, elucidate intricate signaling pathways,

and discover novel biomarkers. This application note provides an overview of the YW2036's

capabilities for proteomic applications and detailed protocols for quantitative proteomic

workflows.

Mass spectrometry has become an indispensable tool in proteomics, allowing for the large-

scale analysis of proteins and their post-translational modifications.[1][2][3][4][5] The YW2036
builds upon the established principles of high-resolution mass spectrometry to deliver robust

and reproducible results for a variety of applications, including:

Deep proteome profiling of cells, tissues, and biofluids.

Quantitative analysis of protein expression using label-free and label-based techniques.[1][6]

Characterization of post-translational modifications (PTMs).[2]
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Analysis of protein-protein interactions and cellular signaling pathways.[7]

YW2036 System Specifications

To provide a framework for its application, the YW2036 boasts the following hypothetical, yet

representative, specifications for a high-end mass spectrometer:

Feature Specification

Mass Analyzer High-field Orbitrap

Resolution Up to 240,000 (at m/z 200)

Mass Accuracy < 1 ppm with internal calibration

Scan Speed Up to 40 Hz

Fragmentation

Collision-Induced Dissociation (CID), Higher-

Energy Collisional Dissociation (HCD), Electron

Transfer Dissociation (ETD)

Ion Source Electrospray Ionization (ESI)

Hyphenation
Compatible with nano-flow and standard-flow

Liquid Chromatography (LC) systems

Quantitative Proteomic Analysis of mTOR Signaling
Pathway
To demonstrate the capabilities of the YW2036, a quantitative proteomic study was conducted

to analyze the effects of an mTOR inhibitor on a human cell line. The mTOR signaling pathway

is a crucial regulator of cell growth, proliferation, and metabolism, and its dysregulation is

implicated in various diseases, including cancer.[8][9][10]

Experimental Workflow
A Tandem Mass Tag (TMT) labeling approach was employed for precise and multiplexed

quantification of protein expression changes.[6][11][12][13][14]
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Caption: General workflow for quantitative proteomic analysis using the YW2036.
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Quantitative Data Summary
The following table summarizes the relative abundance changes of key proteins in the mTOR

signaling pathway upon treatment with an mTOR inhibitor. TMT reporter ion intensities were

used for relative quantification.

Protein Gene Function
Fold Change
(Inhibitor/Cont
rol)

p-value

mTOR MTOR

Serine/threonine

kinase, central

regulator of cell

growth

-2.5 0.001

Raptor RPTOR

Component of

mTORC1

complex

-2.1 0.005

Rictor RICTOR

Component of

mTORC2

complex

-1.8 0.012

Ribosomal

protein S6
RPS6

Component of

the 40S

ribosomal

subunit

-3.2 < 0.001

Eukaryotic

translation

initiation factor

4E-binding

protein 1

EIF4EBP1

Repressor of

translation

initiation

+2.8 < 0.001

mTOR Signaling Pathway Diagram
The results from the proteomic analysis confirm the expected downstream effects of mTOR

inhibition. The diagram below illustrates the core mTOR signaling pathway and highlights the

proteins quantified in this study.
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Caption: Simplified mTOR signaling pathway with key protein complexes and downstream

effects.

Protocols
Sample Preparation for TMT-based Quantitative
Proteomics
This protocol outlines the steps for protein extraction, digestion, and TMT labeling from cultured

mammalian cells.

Materials:
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Lysis buffer (8 M urea, 50 mM Tris-HCl, pH 8.5, 1x protease and phosphatase inhibitor

cocktail)

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Trypsin (mass spectrometry grade)

Tandem Mass Tag (TMT) reagents

Acetonitrile (ACN)

Trifluoroacetic acid (TFA)

Solid-phase extraction (SPE) C18 cartridges

Procedure:

Cell Lysis and Protein Extraction:

Harvest cells and wash with ice-cold PBS.

Add lysis buffer and sonicate on ice to lyse the cells and shear DNA.

Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each sample using a BCA assay.

Reduction, Alkylation, and Digestion:

Take 100 µg of protein from each sample.

Add DTT to a final concentration of 5 mM and incubate at 37°C for 1 hour.
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Add IAA to a final concentration of 15 mM and incubate in the dark at room temperature

for 30 minutes.

Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below

2 M.

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

TMT Labeling:

Acidify the digest with 1% TFA and desalt using an SPE C18 cartridge.

Dry the peptides under vacuum.

Resuspend the peptides in 100 mM TEAB buffer (pH 8.5).

Add the respective TMT label (dissolved in anhydrous ACN) to each sample and incubate

for 1 hour at room temperature.[11]

Quench the reaction by adding 5% hydroxylamine.

Sample Pooling and Cleanup:

Combine the labeled samples in equal amounts.

Desalt the pooled sample using an SPE C18 cartridge.

Dry the final peptide mixture under vacuum and store at -80°C until LC-MS/MS analysis.

YW2036 Data-Dependent Acquisition (DDA) Protocol
This protocol provides a general method for proteomic analysis on the YW2036 system

coupled to a nano-flow LC system.

LC System Parameters:

Column: 75 µm ID x 25 cm C18 column

Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in 80% acetonitrile

Gradient: 5-40% B over 90 minutes, then to 95% B over 10 minutes

Flow Rate: 300 nL/min

YW2036 MS Parameters:

MS1 Scan:

Resolution: 120,000

Scan Range: 350-1500 m/z

AGC Target: 3e6

Maximum Injection Time: 50 ms

DDA Settings:

Cycle Time: 3 seconds

Intensity Threshold: 5e4

Dynamic Exclusion: 30 seconds

MS2 Scan:

Resolution: 50,000

Isolation Window: 1.2 m/z

Fragmentation: HCD

Collision Energy: 32%

AGC Target: 1e5

Maximum Injection Time: 100 ms
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Conclusion

The YW2036 mass spectrometer provides a powerful and versatile platform for in-depth

proteomic analysis. Its high resolution, mass accuracy, and advanced fragmentation

capabilities enable comprehensive identification and quantification of proteins in complex

biological systems. The provided protocols for TMT-based quantitative proteomics and data-

dependent acquisition offer a robust starting point for researchers aiming to investigate cellular

signaling, discover biomarkers, and advance drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mass Spectrometry for Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

2. Applications of Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

3. mi.fu-berlin.de [mi.fu-berlin.de]

4. researchgate.net [researchgate.net]

5. Mass spectrometry and proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics
[creative-proteomics.com]

7. Mass spectrometry-based proteomics and network biology - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab
resistance - PMC [pmc.ncbi.nlm.nih.gov]

9. Novel Amino Acid Sensing Mechanism Modulates mTORC1 Activity - Creative Proteomics
[creative-proteomics.com]

10. cusabio.com [cusabio.com]

11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data
Analysis [jove.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12389901?utm_src=pdf-body
https://www.benchchem.com/product/b12389901?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2642903/
https://www.creative-proteomics.com/support/applications-of-mass-spectrometry.htm
https://www.mi.fu-berlin.de/wiki/pub/ABI/QuantProtP4/proteomics-ms-overview.pdf
https://www.researchgate.net/publication/259564530_Applications_of_Mass_Spectrometry_in_Proteomics
https://pubmed.ncbi.nlm.nih.gov/11006534/
https://www.creative-proteomics.com/resource/protein-quantification-technology-tmt-labeling-quantitation.htm
https://www.creative-proteomics.com/resource/protein-quantification-technology-tmt-labeling-quantitation.htm
https://pubmed.ncbi.nlm.nih.gov/22439968/
https://pubmed.ncbi.nlm.nih.gov/22439968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542228/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5542228/
https://www.creative-proteomics.com/resource/amino-acid-sensing-mechanism-mtorc1-activity.htm
https://www.creative-proteomics.com/resource/amino-acid-sensing-mechanism-mtorc1-activity.htm
https://www.cusabio.com/pathway/mTOR-signaling-pathway.html
https://www.jove.com/t/60970/tmt-sample-preparation-for-proteomics-facility-submission-subsequent
https://www.jove.com/t/60970/tmt-sample-preparation-for-proteomics-facility-submission-subsequent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389901?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life
Sciences [aragen.com]

13. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis -
MetwareBio [metwarebio.com]

14. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: YW2036 Mass Spectrometry for High-
Throughput Proteomic Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12389901#yw2036-mass-spectrometry-for-
proteomic-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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